2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol is a complex organic compound that features a unique structure combining brominated phenol and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dibromophenol with an imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-(bromomethyl)phenol
- 2,4-Dibromo-6-chlorophenol
- 2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol
Uniqueness
This compound stands out due to its unique combination of brominated phenol and imidazo[1,2-a]pyridine moieties.
Properties
Molecular Formula |
C20H11Br2Cl2N3O |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Br2Cl2N3O/c21-12-7-11(19(28)15(22)8-12)10-25-20-18(14-5-4-13(23)9-16(14)24)26-17-3-1-2-6-27(17)20/h1-10,28H/b25-10+ |
InChI Key |
MBMXBDNORUAECC-KIBLKLHPSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C(=CC(=C3)Br)Br)O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.